[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.25–7.15 (m, 2H, Ar–H ortho to Cl)
- δ 6.95–6.85 (m, 2H, Ar–H meta to Cl)
- δ 3.12 (s, 3H, N–CH₃)
- δ 2.55–2.40 (m, 1H, Cyclopentyl–CH)
- δ 1.80–1.40 (m, 8H, Cyclopentyl–CH₂).
¹³C NMR (100 MHz, CDCl₃):
- δ 147.2 (C–Cl)
- δ 128.5, 127.8, 125.3 (Aromatic C)
- δ 52.1 (N–CH₃)
- δ 38.5 (Cyclopentyl–C).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallography data for (4-chlorophenyl)(cyclopentyl)methylamine is limited, studies on structurally analogous compounds provide insights:
- Related Compound : (4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride crystallizes in the P2₁2₁2₁ space group with unit cell parameters a = 8.45 Å, b = 10.23 Å, c = 12.56 Å.
- Hydrogen Bonding : Intramolecular N–H⋯N hydrogen bonds stabilize the conformation (bond length: 2.02 Å).
- Packing Arrangement : Molecules form herringbone patterns via weak C–H⋯π interactions (distance: 3.12 Å).
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Volume | 1087.3 ų |
| Hydrogen Bond Length (N–H⋯N) | 2.02 Å |
| C–H⋯π Interaction Distance | 3.12 Å |
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXISJAWYFDNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Chlorophenyl)(cyclopentyl)methylamine, with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
The biological activity of (4-Chlorophenyl)(cyclopentyl)methylamine is primarily attributed to its interaction with specific receptors and enzymes. The compound is known to modulate the activity of neurotransmitter receptors, which can lead to various pharmacological effects, including analgesic and anti-inflammatory responses .
Key Mechanisms:
- Receptor Binding : The compound exhibits binding affinity towards several neurotransmitter receptors, influencing central nervous system (CNS) activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, contributing to its therapeutic effects in various biological systems.
Biological Activity
Research indicates that (4-Chlorophenyl)(cyclopentyl)methylamine possesses a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
- Neuropharmacological Effects : The compound has been evaluated for its potential in treating CNS disorders due to its receptor modulation capabilities .
Study 1: Antimicrobial Properties
In a study evaluating the antibacterial properties of various compounds, (4-Chlorophenyl)(cyclopentyl)methylamine was tested against multiple bacterial strains. The results indicated that it exhibited significant inhibitory activity against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Study 2: CNS Activity
Another research focused on the CNS effects of (4-Chlorophenyl)(cyclopentyl)methylamine. Using in vitro assays, the compound demonstrated high affinity for dopamine receptors, indicating its potential use in treating disorders like depression and schizophrenia .
Comparative Analysis
The following table summarizes the biological activities of (4-Chlorophenyl)(cyclopentyl)methylamine compared to similar compounds:
| Compound Name | Antimicrobial Activity | CNS Activity | Enzyme Inhibition |
|---|---|---|---|
| (4-Chlorophenyl)(cyclopentyl)methylamine | Moderate to Strong | High | Yes |
| (4-Bromophenyl)(cyclopentyl)methylamine | Moderate | Moderate | No |
| (4-Fluorophenyl)(cyclopentyl)methylamine | Weak | High | Yes |
Research Findings
Recent studies have highlighted the unique properties of (4-Chlorophenyl)(cyclopentyl)methylamine due to the presence of the 4-chlorophenyl group. This group enhances the compound's binding affinity and selectivity for specific targets, making it a valuable scaffold for drug development .
Scientific Research Applications
Enzyme Inhibition
(4-Chlorophenyl)(cyclopentyl)methylamine has been shown to inhibit specific enzymes, contributing to its potential therapeutic effects. For instance, it has been investigated for its role in inhibiting lysosomal phospholipase A2, which is crucial in the context of drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . This inhibition could be pivotal in developing treatments for diseases associated with phospholipid metabolism.
Cancer Research
The compound's potential as an MCT4 (monocarboxylate transporter 4) inhibitor has been explored in cancer research. MCT4 plays a significant role in cancer cell metabolism, particularly in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Inhibiting MCT4 may reduce lactic acid export from tumor cells, potentially impairing tumor growth and metastasis .
Topical Applications
Recent studies have indicated that compounds similar to (4-Chlorophenyl)(cyclopentyl)methylamine can be utilized in cosmetic formulations. The ability to modulate skin properties such as hydration and texture makes it a candidate for inclusion in creams and lotions aimed at improving skin health . The compound's interaction with skin cells could enhance the efficacy of topical treatments.
Case Studies
Comparison with Similar Compounds
(4-Chlorophenyl)(pyridin-4-yl)methylamine
- Structure : Replaces the cyclopentyl group with a pyridin-4-yl ring.
- Molecular Formula : C₁₃H₁₃ClN₂; Molecular Weight : 232.71 g/mol .
- Key Differences: The pyridine ring introduces aromaticity and a hydrogen-bond acceptor (N atom), enhancing solubility in polar solvents.
- Applications : Pyridine-containing amines are often explored for receptor-targeted therapies (e.g., kinase inhibitors) .
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine
- Structure : Features a 4-chlorophenethyl chain and a 2-methylbenzyl group.
- Molecular Formula : C₁₆H₁₈ClN; Molecular Weight : 259.77 g/mol .
- Key Differences: Extended alkyl chain increases flexibility, which may alter binding kinetics to targets.
- Applications : Phenethylamine derivatives are common in psychoactive compounds, suggesting CNS activity .
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
1-[(4-Chlorophenyl)methyl]piperidin-4-amine
- Structure : Contains a piperidine ring substituted with a 4-chlorobenzyl group.
- Molecular Formula : C₁₂H₁₇ClN₂; Molecular Weight : 224.73 g/mol .
- Key Differences :
- Applications : Piperidine amines are widely used in antipsychotic and analgesic drugs .
Structural and Functional Comparison Table
Research Findings and Implications
- Lipophilicity vs. Solubility : The cyclopentyl group in the target compound provides a balance between lipophilicity (logP ~3.5 estimated) and solubility, whereas pyridine or isoxazole substituents increase polarity at the expense of membrane permeability .
- Metabolic Stability : Cyclopentyl and piperidine rings are less prone to oxidative metabolism compared to benzyl or phenethyl groups, suggesting longer half-lives for the target compound .
- Synthetic Accessibility : The target compound can be synthesized via reductive amination of 4-chlorophenylcyclopentyl ketone with methylamine, a method analogous to protocols in .
Preparation Methods
Reductive Amination Route
One of the most reliable methods involves the reductive amination of the corresponding ketone or aldehyde precursor with methylamine or methylamine derivatives.
- Step 1: Synthesis of 1-(4-chlorophenyl)-1-cyclopentylmethanone (the ketone precursor) by Friedel-Crafts acylation or via Grignard reaction with 4-chlorobenzyl halides and cyclopentanone derivatives.
- Step 2: Reductive amination of the ketone with methylamine under reducing conditions (e.g., sodium cyanoborohydride or sodium borohydride in the presence of methylamine) to yield (4-Chlorophenyl)(cyclopentyl)methylamine.
This method offers good control over the amination step and can be optimized for stereoselectivity by using chiral catalysts or auxiliaries.
Organometallic Intermediate Approach
Another approach involves the formation of organometallic intermediates such as Grignard reagents derived from 4-chlorobromobenzene, which are then reacted with cyclopentyl-containing electrophiles.
- Step 1: Preparation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in anhydrous ether or tetrahydrofuran (THF).
- Step 2: Reaction of this Grignard reagent with cyclopentanone or cyclopentyl-containing nitriles to form the corresponding alcohol or ketone intermediate.
- Step 3: Conversion of the intermediate to the amine via reductive amination or amination reactions.
This method is advantageous for its versatility and the ability to introduce various substituents on the aromatic ring.
Example Synthesis Protocol (Adapted from Related Cyclopentylamine Compounds)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1 | Magnesium turnings, 4-chlorobromobenzene, anhydrous ether, reflux 1-2 h | Formation of 4-chlorophenylmagnesium bromide (Grignard reagent) | Quantitative formation monitored by titration |
| 2 | Addition of cyclopentanone or cyclopentyl nitrile at 0 °C to reflux | Nucleophilic addition to form intermediate ketone or nitrile derivative | 75-85% isolated yield |
| 3 | Reductive amination: methylamine, NaBH3CN, methanol, room temperature, 12-24 h | Conversion of ketone to (4-Chlorophenyl)(cyclopentyl)methylamine | 70-90% yield, >95% purity after purification |
Research Findings and Optimization Notes
- Solvent Choice: Anhydrous ether or THF is critical for Grignard reagent stability and reactivity.
- Temperature Control: Low temperature during the addition of electrophiles prevents side reactions and improves selectivity.
- Reductive Amination: Sodium cyanoborohydride is preferred for its mild reducing power and selectivity for imine reduction over ketone reduction.
- Purification: Standard extraction followed by recrystallization or chromatographic techniques yields high purity amine.
Comparative Analysis of Preparation Routes
| Preparation Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires careful handling of reagents | Suitable with scale-up potential |
| Organometallic Intermediate | Versatile, allows substitution | Sensitive to moisture, requires inert atmosphere | More complex, but scalable |
| Friedel-Crafts Acylation + Amination | Simple steps, commercially available reagents | Potential for polyalkylation, lower selectivity | Limited by regioselectivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Chlorophenyl)(cyclopentyl)methylamine, and how are intermediates purified?
- Methodology : Reductive amination is a primary method, involving cyclopentanone derivatives and methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Alternative routes may use Grignard reagents (e.g., cyclopentylmagnesium bromide) reacting with 4-chlorobenzonitrile, followed by methylation with methyl iodide .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR : H and C NMR (CDCl₃) to confirm cyclopentyl, 4-chlorophenyl, and methylamine substituents. Key signals: δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 2.3 ppm (N–CH₃), δ 7.2–7.4 ppm (aromatic protons) .
- HPLC-MS : ESI+ mode to verify molecular ion ([M+H]⁺) and rule out byproducts .
Q. What safety protocols are essential for handling this amine in laboratory settings?
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential amine volatility .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate; collect organic residues in halogenated waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?
- Variables :
-
Catalysts : Sodium hydride (NaH) enhances methylation efficiency ; palladium catalysts improve reductive amination .
-
Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while methanol aids in intermediate stabilization .
Synthetic Route Catalyst Solvent Yield Reductive Amination Pd/C (5%) Ethanol 68–72% Grignard Alkylation None THF 55–60%
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological systems?
- Comparative SAR : Replace cyclopentyl with cyclohexyl or 4-chlorophenyl with 4-fluorophenyl to assess steric/electronic effects on receptor binding .
- In Vitro Assays : MTT assays (e.g., MCF-7 cells) to evaluate cytotoxicity; IC₅₀ values correlate substituent hydrophobicity .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and H-bonding potential at the amine group .
Q. How should researchers address contradictory data in reported biological activities?
- Case Study : If one study reports potent α-adrenergic activity while another shows no effect:
Replicate Experiments : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM compound, 24h incubation) .
Validate Purity : Re-analyze compound batches via LC-MS to rule out degradation or impurities .
Control Variables : Test enantiomers separately if chirality is present (e.g., via chiral HPLC) .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (ChemDraw, ACD/Labs) to confirm structural assignments .
- Experimental Design : Use a fractional factorial design (e.g., 2⁴⁻¹) to screen variables like temperature, solvent, catalyst loading, and reaction time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
